molecular formula C20H18ClN3O5S B2649584 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 893929-56-1

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2649584
CAS No.: 893929-56-1
M. Wt: 447.89
InChI Key: XCNKAJHEDAMJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,4-c]Pyrazole Scaffold

The thieno[3,4-c]pyrazole framework originated from early explorations into fused heterocyclic systems during the mid-20th century. Initial synthetic efforts focused on combining thiophene’s electron-rich aromaticity with pyrazole’s hydrogen-bonding capability, yielding hybrid structures with enhanced bioactivity. A landmark study in 1992 demonstrated that 1-aryl-4H-thieno[3,4-c]pyrazol-4-ones exhibited potent analgesic and anti-inflammatory properties, with the 4-fluorophenyl derivative showing activity comparable to acetylsalicylic acid. This work validated the scaffold’s pharmaceutical relevance and spurred diversification into sulfone derivatives like the 5,5-dioxido modification seen in the target compound.

Subsequent decades saw systematic optimization of substitution patterns. For example, the introduction of chlorophenyl groups at position 2 (as in the target molecule) was found to enhance metabolic stability while maintaining target affinity. The strategic placement of sulfone moieties further improved solubility and pharmacokinetic profiles, addressing limitations of early thienopyrazole analogs.

Position of Thieno[3,4-c]Pyrazoles in Heterocyclic Chemistry

Thieno[3,4-c]pyrazoles occupy a unique niche in heterocyclic chemistry due to their bicyclic π-conjugated system , which enables:

  • Electronic tunability : The thiophene ring’s electron-rich nature complements the pyrazole’s electron-deficient character, creating a polarized scaffold amenable to electrophilic and nucleophilic modifications.
  • Stereoelectronic complementarity : The fused system allows simultaneous interactions with hydrophobic pockets (via thiophene) and hydrogen-bonding regions (via pyrazole N-H groups) in biological targets.

Comparative studies with isomeric thieno[2,3-c]pyrazoles reveal that the [3,4-c] fusion pattern induces distinct conformational constraints, favoring planar geometries that enhance DNA intercalation or enzyme active-site binding. This geometric preference is critical in anticancer and kinase-inhibitor applications.

Significance in Drug Discovery Research

Thieno[3,4-c]pyrazoles have demonstrated multifaceted bioactivity , as illustrated below:

Biological Activity Key Substituents Mechanism Insights Source References
Anticancer 3-Amino, 4-aryl Aurora kinase inhibition
Anti-inflammatory 1-Aryl, 4-keto COX-2/PGE2 suppression
Antimicrobial 3-Carboxamide, 5-sulfone DNA gyrase binding
Estrogen receptor modulation Thiopyrano[4,3-c]pyrazole fusion Competitive ligand displacement

The target compound integrates 2-(3-methoxyphenoxy)acetamide and 4-chlorophenyl groups, suggesting dual mechanisms: the methoxyphenoxy moiety may mediate aryl hydrocarbon receptor (AhR) interactions, while the chlorophenyl group enhances lipophilicity for membrane penetration.

Emergence as Pharmaceutical Lead Structures

Recent advances in scaffold functionalization have positioned thieno[3,4-c]pyrazoles as lead candidates for:

  • Kinase inhibitors : 3-Amino-thieno[3,2-c]pyrazoles inhibit Aurora kinases at nanomolar concentrations, with derivative 38 (from Bindi et al.) achieving 87% tumor growth inhibition in HL-60 xenograft models.
  • Hormone receptor modulators : Thiopyrano[4,3-c]pyrazole-3-carboxamides exhibit submicromolar binding to estrogen receptors, with compound 6a showing 100% inhibition of MCF-7 breast cancer cell proliferation.

The sulfone group in the target molecule’s 5,5-dioxido moiety likely reduces oxidative metabolism, extending plasma half-life compared to non-sulfonated analogs. This modification aligns with industry trends toward metabolically robust scaffolds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-15-3-2-4-16(9-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-7-5-13(21)6-8-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNKAJHEDAMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide is a compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, chemical properties, and biological effects of this compound based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H15ClN4O5SC_{19}H_{15}ClN_{4}O_{5}S, with a molecular weight of approximately 446.9 g/mol. Its structural characteristics include a 4-chlorophenyl group and a thieno[3,4-c]pyrazole core, which are essential for its biological activity.

Property Value
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.9 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thienopyrazole Core : Cyclization of appropriate hydrazine derivatives.
  • Substitution Reactions : Introduction of the chlorophenyl and methoxyphenoxy groups through nucleophilic substitution.
  • Final Coupling : The acetamide moiety is added to complete the structure.

Advanced techniques such as microwave-assisted synthesis may enhance yield and purity during industrial production.

Antioxidant Activity

Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study highlighted that these compounds can protect against oxidative stress in erythrocytes by reducing cellular alterations caused by toxic agents like 4-nonylphenol in fish models (e.g., Clarias gariepinus) . The alterations in erythrocytes were assessed as follows:

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16
Thienopyrazole Compound (7e)28.3 ± 2.04
Thienopyrazole Compound (7f)3.7 ± 0.37
Thienopyrazole Compound (8)29.1 ± 3.05

These results suggest that specific thienopyrazole derivatives can significantly mitigate the toxic effects on red blood cells.

Anticancer Activity

Thienopyrazoles have also been investigated for their anticancer properties. They are known to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Some derivatives selectively inhibit aurora kinases, which are crucial in cell division and cancer progression .
  • Modulation of Apoptosis : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors influencing cellular signaling pathways.
  • Oxidative Stress Modulation : By acting as an antioxidant, it reduces oxidative damage within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is 2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]acetamide (hereafter referred to as Compound A) . Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Position 2 Substituent 4-Chlorophenyl (Cl) 4-Fluorophenyl (F)
Position 3 Substituent 2-(3-Methoxyphenoxy)acetamide (OCH₃) 2-(4-Fluorophenyl)acetamide (F)
Molecular Formula C₂₁H₁₈ClN₃O₅S (calculated) C₁₉H₁₅F₂N₃O₃S
Molecular Weight 472.90 g/mol (calculated) 419.40 g/mol (calculated)
Key Functional Groups Sulfone (SO₂), chlorophenyl, methoxyphenoxy Sulfone (SO₂), fluorophenyl
Hydrogen Bonding Potential High (sulfone O atoms, acetamide NH, methoxy O) Moderate (sulfone O atoms, acetamide NH, fluorophenyl F)
Lipophilicity (Predicted) Higher (Cl and OCH₃ groups increase logP) Lower (F substituents reduce logP)

Key Findings:

Electronic Effects: The 4-chlorophenyl group in the target compound is more electron-withdrawing than the 4-fluorophenyl group in Compound A. This difference may influence binding to electron-rich enzymatic pockets or alter metabolic stability . The 3-methoxyphenoxy moiety introduces an oxygen atom capable of hydrogen-bond donation/acceptance, absent in Compound A’s fluorophenyl group.

Etter’s graph-set analysis would classify these interactions as D (donor) or A (acceptor) motifs.

Synthetic Challenges: Introducing the 3-methoxyphenoxy group requires selective etherification, whereas Compound A’s fluorophenyl groups may be simpler to install via cross-coupling reactions.

Notes on Methodology and Limitations

  • Crystallographic Refinement : If structural data were available for the target compound, tools like SHELXL would be essential for refining hydrogen-bonding parameters and validating supramolecular interactions.
  • Data Gaps : The evidence lacks experimental data (e.g., melting points, solubility, IC₅₀ values), limiting a comprehensive pharmacological comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.